molecular formula C9H8F2N4 B1464870 [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250319-68-6

[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464870
CAS RN: 1250319-68-6
M. Wt: 210.18 g/mol
InChI Key: OKADBICOMYBXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as DFTA, is a compound that has been studied extensively in recent years due to its potential applications in scientific research. DFTA is a synthetic derivative of the triazole family of compounds, which are known for their ability to interact with a variety of biological targets. DFTA has been studied for its potential to act as a chemical tool in various research applications, as well as its biochemical and physiological effects on living systems.

Scientific Research Applications

[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has been studied for its potential applications in a variety of scientific research fields. It has been used as a chemical tool to study the effects of various drugs on the body, as well as to investigate the mechanisms of action of various biological compounds. [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has also been studied for its potential to act as a biomarker for disease diagnosis and prognosis. In addition, [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has been studied for its potential to act as a fluorescent probe for imaging and monitoring of biological processes.

Advantages and Limitations for Lab Experiments

[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is cost-effective. In addition, [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is relatively stable and has a long shelf life, making it ideal for long-term experiments. However, [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is also limited in its use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine is toxic and should be handled with care.

Future Directions

The potential future directions of research involving [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine are numerous. One potential direction is to further investigate the biochemical and physiological effects of [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, as well as its potential applications in drug development and disease diagnosis and prognosis. Additionally, further research could be done on the mechanism of action of [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine, as well as its potential to act as a fluorescent probe for imaging and monitoring of biological processes. Finally, further research could be conducted to investigate the potential of [1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine to act as a chemical tool in various scientific research applications.

properties

IUPAC Name

[1-(2,4-difluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N4/c10-6-1-2-9(8(11)3-6)15-5-7(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKADBICOMYBXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 4
[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 5
[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
Reactant of Route 6
[1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.